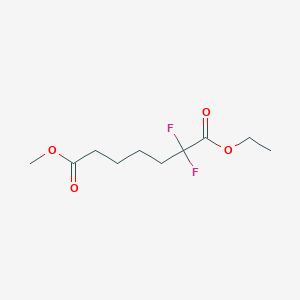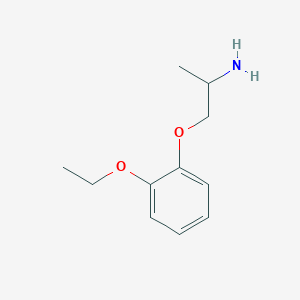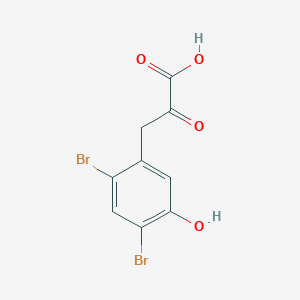
3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of two bromine atoms, a hydroxyl group, and a keto group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the bromination of a hydroxyphenyl precursor followed by the introduction of a keto group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dibromo-5-hydroxyphenyl)acetamide: Similar structure with an acetamide group instead of a keto group.
2,4-Dibromo-5-hydroxybenzoic acid: Similar structure with a carboxylic acid group instead of a keto group.
Uniqueness
3-(2,4-Dibromo-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both bromine atoms and a keto group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H6Br2O4 |
|---|---|
Peso molecular |
337.95 g/mol |
Nombre IUPAC |
3-(2,4-dibromo-5-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Br2O4/c10-5-3-6(11)7(12)1-4(5)2-8(13)9(14)15/h1,3,12H,2H2,(H,14,15) |
Clave InChI |
ZVUPELQJWJELHP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)Br)Br)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


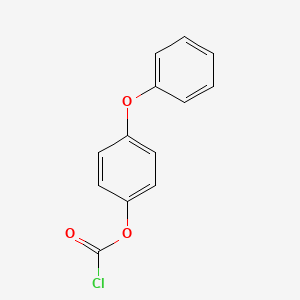
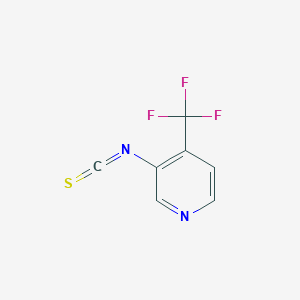
![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
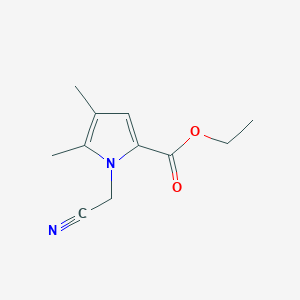

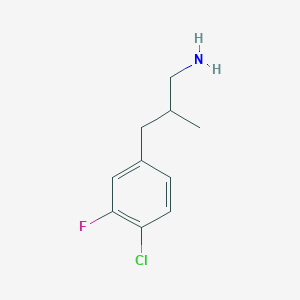
![2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)
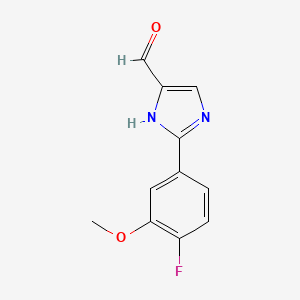

![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)
